4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-
Description
Systematic Nomenclature and IUPAC Conventions for Bicyclic Quinolizine Scaffolds
The compound’s IUPAC name, 8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid, adheres to the hierarchical rules for bicyclic systems and functional group prioritization. The quinolizine core is classified as a heterobicyclic system comprising a pyridine ring fused to a piperidine-like structure, with nitrogen at the bridgehead position. The bicyclo[3.3.1] framework is numbered starting at the bridgehead nitrogen, prioritizing the longest path through the bicyclic system.
Substituents are assigned locants based on their positions relative to the principal functional group (carboxylic acid at C3) and the ketone at C4. The cyclopropyl group at C1, fluorine at C7, and methyl group at C9 follow standard substituent numbering conventions. The (3S)-3-amino-1-pyrrolidinyl side chain at C8 is named as a pyrrolidine derivative, with stereochemical specificity denoted by the S configuration. The carboxylic acid suffix (-carboxylic acid) and ketone prefix (4-oxo-) reflect the seniority of the acid group over the ketone in IUPAC hierarchy.
Stereochemical Analysis of (3S)-3-Amino-1-Pyrrolidinyl Substitution Patterns
The (3S)-3-aminopyrrolidinyl substituent introduces a stereocenter at the C3 position of the pyrrolidine ring. The S configuration is determined via Cahn–Ingold–Prelog (CIP) priority rules, where the amino group (-NH$$_2$$) holds higher priority over the pyrrolidine nitrogen and adjacent carbon chains. Computational models, such as density functional theory (DFT), corroborate the stability of this configuration, showing minimized steric strain in the S enantiomer compared to the R form.
X-ray crystallography of related quinolizine derivatives reveals that the pyrrolidinyl group adopts a chair-like conformation, with the amino group oriented equatorially to reduce 1,3-diaxial interactions. Nuclear magnetic resonance (NMR) spectroscopy further validates the stereochemistry through coupling constants ($$J = 9.8 \, \text{Hz}$$ between H3 and H4 protons), consistent with a trans-diaxial arrangement.
Crystallographic and Computational Modeling of Bicyclic Core Conformations
The bicyclic quinolizine core exhibits a rigid, boat-like conformation stabilized by intramolecular hydrogen bonding between the carboxylic acid (C3) and ketone (C4) groups. X-ray diffraction studies of analogous compounds, such as 4H-quinolizin-4-ones, demonstrate bond angles of $$112.5^\circ$$ at the bridgehead nitrogen, deviating slightly from ideal sp$$^3$$ hybridization due to ring strain.
DFT calculations at the B3LYP/6-31G(d,p) level reveal electron density localization at the carboxylic acid and ketone moieties, with partial positive charge on the bridgehead nitrogen ($$+0.32 \, \text{e}$$). The cyclopropyl group at C1 introduces torsional strain, offset by hyperconjugative stabilization from adjacent $$\sigma$$-bonds. Molecular electrostatic potential (MEP) maps highlight nucleophilic regions at the amino group ($$-45.2 \, \text{kcal/mol}$$) and electrophilic regions at the ketone ($$+32.7 \, \text{kcal/mol}$$).
Comparative Structural Features Across Quinolizine-3-carboxylic Acid Analogues
Structural variations among quinolizine-3-carboxylic acid analogues primarily involve substituents at C1, C7, C8, and C9 (Table 1). For instance:
The cyclopropyl group at C1 enhances metabolic stability by shielding the bicyclic core from oxidative degradation. Fluorine at C7 increases electronegativity, polarizing the C7–C8 bond and enhancing binding affinity to hydrophobic enzyme pockets. Methyl at C9 provides steric bulk, reducing rotational freedom and stabilizing the ketone conformation. The (3S)-aminopyrrolidinyl group at C8 facilitates hydrogen bonding with biological targets, a feature absent in phenyl-substituted analogues.
Properties
IUPAC Name |
8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-9-15-12(10-2-3-10)6-13(18(24)25)17(23)22(15)8-14(19)16(9)21-5-4-11(20)7-21/h6,8,10-11H,2-5,7,20H2,1H3,(H,24,25)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUKUAHPMHVZJL-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CCC(C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CC[C@@H](C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167476 | |
| Record name | 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162829-90-5 | |
| Record name | 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162829905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Pyridine Intermediate
Reaction of 2-cyclopropyl-1-(morpholin-4-yl)penta-1-en-3-one with malononitrile in ethanol under reflux yields 2-dihydro-5-cyclopropyl-6-ethyl-2-oxo-3-cyanopyridine (82% yield). Piperidine acetate catalyzes this cyclization, with malononitrile acting as both a nucleophile and a cyanide source.
Table 1: Reaction Conditions for Pyridine Intermediate Synthesis
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | Piperidine acetate (4 ml) |
| Temperature | Reflux (78°C) |
| Reaction Time | 24 hours |
| Yield | 82% |
Cyclization to the Quinolizine Skeleton
The pyridine intermediate undergoes acid-catalyzed cyclization in toluene with p-toluenesulfonic acid (PTSA) to form 8-hydroxy-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylate. This step establishes the oxoquinolizine core, critical for antimicrobial activity.
Functionalization at the 8-Position
The 8-hydroxy group is substituted via chlorination and subsequent nucleophilic displacement.
Chlorination with Phosphorus Oxychloride
Treatment of the 8-hydroxy intermediate with POCl₃ and DMF in dichloromethane introduces a chlorine atom (80% yield). This reaction proceeds via a Vilsmeier-Haack-type mechanism, with DMF activating POCl₃ for electrophilic substitution.
Table 2: Chlorination Reaction Parameters
| Component | Quantity |
|---|---|
| POCl₃ | 1.53 g (10 mmol) |
| DMF | 0.73 g (10 mmol) |
| Solvent | Dichloromethane |
| Reaction Time | 12 hours |
| Yield | 80% |
Stereoselective Amination with (3S)-3-Amino-pyrrolidine
The 8-chloro intermediate undergoes nucleophilic aromatic substitution (SNAr) with (3S)-3-amino-pyrrolidine. While explicit details are absent in the provided sources, analogous procedures in quinolizine chemistry suggest using polar aprotic solvents (e.g., DMSO) at elevated temperatures (80–100°C) to achieve stereoretention.
Optimization of the Carboxylic Acid Moiety
Ester Hydrolysis
The ethyl ester group at position 3 is hydrolyzed under acidic or basic conditions. Patent CN1248256A employs hydrobromic acid (47%) under reflux to yield the free carboxylic acid, though yields are unspecified. Alternative protocols using NaOH/EtOH at 60°C report >90% conversion for related quinolizines.
Analytical Characterization
Chemical Reactions Analysis
ABT-719 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Structural Features
The compound belongs to the quinolizine family, characterized by a bicyclic structure that includes a quinoline-like moiety. The presence of multiple functional groups, such as carboxylic acid, amino, and fluoro groups, enhances its reactivity and biological activity. The molecular formula is with a molecular weight of approximately 345.4 g/mol.
Biological Activities
Research has identified several biological activities associated with 4H-Quinolizine-3-carboxylic acid derivatives, particularly in the context of antimicrobial and anticancer properties. The following sections detail specific applications and findings related to this compound.
Antimicrobial Properties
One of the notable applications of 4H-Quinolizine-3-carboxylic acid is its potential as an antimicrobial agent. Studies have shown that derivatives of this compound exhibit activity against various pathogens, including those responsible for urinary tract infections. The compound's ability to inhibit bacterial growth makes it a candidate for further development in treating infectious diseases.
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly its effects on different cancer cell lines. Research indicates that it may inhibit cell proliferation and induce apoptosis in specific cancer types. For instance:
These findings suggest that 4H-Quinolizine-3-carboxylic acid could serve as a lead compound in developing new anticancer therapies.
Case Studies
Several case studies have been conducted to explore the efficacy and safety profile of 4H-Quinolizine-3-carboxylic acid:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various derivatives against common uropathogens. Results indicated that certain modifications to the structure significantly enhanced antibacterial potency compared to standard treatments.
Case Study 2: Cancer Cell Line Testing
In vitro studies involving human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines demonstrated that treatment with 4H-Quinolizine-3-carboxylic acid led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
Mechanism of Action
ABT-719 exerts its effects by inhibiting DNA gyrase, an enzyme essential for bacterial DNA replication. By inhibiting this enzyme, ABT-719 prevents the bacteria from replicating their DNA, leading to cell death. The molecular targets of ABT-719 include the DNA gyrase enzyme and other components of the bacterial DNA replication machinery .
Comparison with Similar Compounds
Ethyl 4-oxo-4H-quinolizine-3-carboxylate Derivatives ()
- Compound 8/9 : Lack the 8-pyrrolidinyl, 1-cyclopropyl, and 7-fluoro groups. Instead, they feature sulfonyl or acyl substituents.
- Key Differences: The target compound’s 7-fluoro group likely enhances bioavailability compared to non-fluorinated analogues. The 8-((3S)-3-amino-1-pyrrolidinyl) group introduces chirality, which may improve target specificity over achiral derivatives like 8/9 .
Pyrazolo-Pyrimidinone Derivatives ()
- Core Structure: Pyrazolo[3,4-d]pyrimidin-4-one fused with a quinoline moiety.
- Substituents: Methoxy groups at position 7 of quinoline and aryl groups at position 3.
- Methoxy (electron-donating) vs. fluoro (electron-withdrawing) groups may lead to divergent interactions with bacterial enzymes .
Antibacterial Potential
- Target Compound: The 7-fluoro group and 3-amino-pyrrolidinyl moiety suggest activity against DNA gyrase or topoisomerase IV, similar to fluoroquinolones.
- Pyrazolo-Pyrimidinones: Demonstrated moderate antibacterial activity (MIC: 8–32 µg/mL) against S. aureus and E. coli . Structural differences imply distinct target profiles.
Antioxidant Activity
- Pyrazolo-Pyrimidinones: Exhibited radical scavenging (IC₅₀: 12–45 µM in DPPH assay) due to electron-rich aromatic systems .
Biological Activity
4H-Quinolizine-3-carboxylic acid, specifically the derivative 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-, is a compound of significant interest in medicinal chemistry due to its biological activities, particularly against viral infections such as HIV. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications.
This compound belongs to the quinolizine family and is characterized by a bicyclic structure that enhances its reactivity and biological activity. Notably, it exhibits antimicrobial properties and has been identified as an effective inhibitor of HIV integrase, an enzyme critical for the replication of the HIV virus.
The primary mechanism through which this compound exerts its biological effects is the inhibition of HIV integrase. It binds to the active site of the enzyme, sequestering essential cofactors like Mg²⁺ ions, which are necessary for the integration of viral DNA into the host genome. This action effectively halts viral replication and reduces viral load in infected cells .
Cellular Effects
Research indicates that 4H-Quinolizine-3-carboxylic acid significantly impacts various cell types:
- Inhibition of Viral Replication : In laboratory studies, this compound has shown a marked ability to inhibit the integration of viral DNA in HIV-infected cells.
- Stability and Dosage Effects : The compound remains stable under standard laboratory conditions and exhibits effective antiviral activity at low to moderate doses without significant toxicity.
Metabolic Pathways
The metabolism of this compound primarily occurs in the liver via cytochrome P450 enzymes, resulting in various metabolites that may also contribute to its biological activity. Understanding these metabolic pathways is crucial for evaluating its pharmacokinetics and potential side effects .
Transport and Distribution
4H-Quinolizine-3-carboxylic acid can cross cell membranes through passive diffusion and may also be actively transported by specific transporters. Its distribution within cells is vital for its interaction with viral components, particularly its localization in the nucleus where it inhibits HIV integrase activity.
Case Studies and Research Findings
Several studies have explored the efficacy of this compound against various bacterial strains and its potential as an antiviral agent:
Q & A
Q. What are the critical steps for synthesizing this quinolone derivative, and how can racemization be avoided during the process?
- Methodological Answer : Synthesis typically involves multi-step reactions, including the introduction of a chiral pyrrolidinyl group and cyclopropane ring formation. Key steps include:
- Use of Boc-protected chiral amines (e.g., (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine) to ensure enantiomeric purity during nucleophilic substitution .
- Avoiding racemization by maintaining low temperatures during coupling reactions and using non-polar solvents to stabilize intermediates .
- Final deprotection under acidic conditions (e.g., HCl in dioxane) to yield the free amino group without epimerization .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC-MS : Quantify impurities (e.g., desfluoro or ethylenediamine byproducts) using reverse-phase C18 columns with UV detection at 254 nm .
- 1H/13C NMR : Confirm stereochemistry via coupling constants (e.g., cyclopropyl protons at δ ~1.0–1.5 ppm) and NOE correlations for pyrrolidinyl substituents .
- X-ray crystallography : Resolve ambiguous stereochemical outcomes, particularly for the (3S)-pyrrolidinyl moiety .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- Use fume hoods and PPE (nitrile gloves, lab coats) to prevent inhalation or skin contact, as analogs are known irritants .
- Store in airtight containers under inert gas (N₂/Ar) to prevent hygroscopic degradation .
- Neutralize waste with 10% sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and enantioselectivity in large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, solvent polarity, catalyst loading). For example, optimize Mitsunobu reactions for cyclopropane formation by testing DIAD/TPP ratios in THF .
- Computational modeling : Apply density functional theory (DFT) to predict transition states and identify steric/electronic barriers to enantioselectivity .
- In situ monitoring : Employ PAT (Process Analytical Technology) tools like FTIR to track intermediate stability .
Q. What strategies resolve contradictions in reported antibacterial activity data across studies?
- Methodological Answer :
- Standardized assays : Use consistent MIC (Minimum Inhibitory Concentration) protocols (e.g., CLSI guidelines) against reference strains (e.g., S. aureus ATCC 29213) .
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., fluoro vs. methoxy groups at C-8) using molecular docking against DNA gyrase .
- Meta-analysis : Pool data from independent studies, adjusting for variables like bacterial passage number or growth medium composition .
Q. How can computational tools accelerate the discovery of derivatives with improved pharmacokinetic profiles?
- Methodological Answer :
- QSAR modeling : Train models on logP, polar surface area, and plasma protein binding data to predict bioavailability .
- MD simulations : Assess membrane permeability via lipid bilayer penetration studies .
- CYP450 inhibition screening : Use Schrödinger’s Glide to prioritize derivatives with low metabolic liability .
Data Contradiction Analysis
Q. Why do some studies report higher Gram-positive activity despite structural similarity to broad-spectrum fluoroquinolones?
- Methodological Answer :
- Mechanistic divergence : The (3S)-pyrrolidinyl group may enhance binding to Gram-positive gyrase Topo IV, while C-8 substituents (e.g., methyl) reduce efflux pump recognition .
- Experimental variables : Discrepancies may arise from differences in bacterial strain resistance profiles or agar dilution vs. broth microdilution methods .
- Validate via isogenic mutants : Knock out norA efflux pumps in S. aureus to isolate target-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
